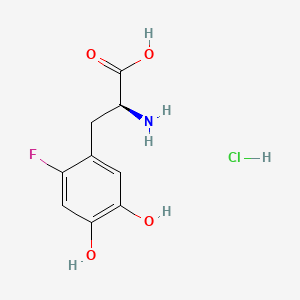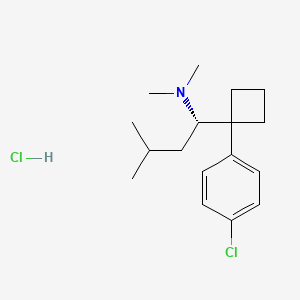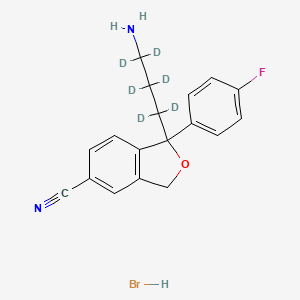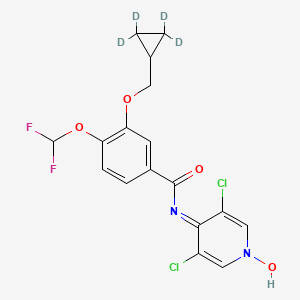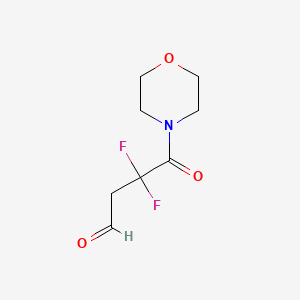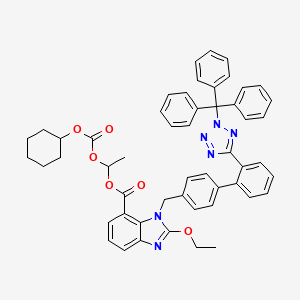
N2-トリチルカンデサルタンシレキセチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Trityl Candesartan Cilexetil is a derivative of Candesartan Cilexetil, which is an angiotensin II receptor blocker used primarily for the treatment of hypertension and heart failure. This compound is a prodrug, meaning it is metabolized in the body to produce the active drug, Candesartan. The trityl group in N-Trityl Candesartan Cilexetil serves as a protective group during the synthesis process, ensuring the stability and integrity of the molecule until it reaches its target site in the body.
科学的研究の応用
N-Trityl Candesartan Cilexetil has several scientific research applications, including:
Chemistry: Used as a model compound in the study of prodrug design and synthesis.
Biology: Investigated for its role in modulating the renin-angiotensin system and its effects on blood pressure regulation.
Medicine: Explored for its potential in treating hypertension, heart failure, and related cardiovascular conditions.
Industry: Utilized in the development of novel drug delivery systems, such as nanoemulsions and self-nanoemulsifying drug delivery systems, to improve the solubility and bioavailability of poorly soluble drugs
作用機序
Target of Action
N2-Tritylcandesartan Cilexetil, also known as Candesartan Cilexetil, primarily targets the angiotensin II type 1 (AT1) receptor . This receptor plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which is involved in regulating blood pressure and fluid balance .
Mode of Action
Candesartan Cilexetil is a prodrug that is rapidly converted to its active metabolite, Candesartan, during absorption from the gastrointestinal tract . Candesartan selectively blocks the binding of angiotensin II to the AT1 receptor in many tissues, including vascular smooth muscle and the adrenal glands . This inhibits the AT1-mediated vasoconstrictive and aldosterone-secreting effects of angiotensin II, resulting in an overall decrease in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by Candesartan Cilexetil is the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptor, Candesartan prevents angiotensin II from exerting its effects, which include vasoconstriction, release of aldosterone, and renal reabsorption of sodium . This leads to vasodilation, decreased fluid volume, and ultimately, a reduction in blood pressure .
Pharmacokinetics
Candesartan Cilexetil is administered orally and is rapidly converted to its active metabolite, Candesartan, during absorption in the gastrointestinal tract . The maximum concentration (Cmax), the area under the curve from time zero to the last measured time point (AUC0–t), and the area under the curve from time zero to infinity (AUC0-∞) fall within the bioequivalence range of 80% to 125% . These results suggest that the test and reference formulations of Candesartan Cilexetil tablets are bioequivalent, meaning they have similar rates and extents of absorption .
Action Environment
The action of Candesartan Cilexetil can be influenced by various environmental factors. For instance, the bioavailability of Candesartan Cilexetil can be affected by the presence of food in the gastrointestinal tract . Additionally, factors such as pH and the presence of certain enzymes can influence the conversion of Candesartan Cilexetil to its active metabolite, Candesartan
生化学分析
Biochemical Properties
N2-Tritylcandesartan Cilexetil is involved in biochemical reactions as it is converted to the angiotensin II receptor antagonist candesartan during absorption from the gastrointestinal tract . The selective and competitive binding of candesartan to the angiotensin II type 1 (AT 1) receptor prevents binding of angiotensin II, a key mediator in the renin-angiotensin system .
Cellular Effects
N2-Tritylcandesartan Cilexetil has significant effects on various types of cells and cellular processes. It influences cell function by blocking the angiotensin II type 1 (AT 1) receptor, which in turn affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N2-Tritylcandesartan Cilexetil involves its conversion to candesartan, which binds selectively and competitively to the angiotensin II type 1 (AT 1) receptor . This binding prevents the interaction of angiotensin II with the receptor, thereby inhibiting the effects of angiotensin II .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N2-Tritylcandesartan Cilexetil have been observed to change over time. The compound has been found to be stable, with no significant degradation observed .
Metabolic Pathways
N2-Tritylcandesartan Cilexetil is involved in the renin-angiotensin system metabolic pathway . It interacts with the angiotensin II type 1 (AT 1) receptor, preventing the binding of angiotensin II .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Trityl Candesartan Cilexetil involves multiple steps, including the protection of functional groups, formation of the benzimidazole ring, and esterification. One common method includes the following steps:
- Protection of the tetrazole group with a trityl group.
- Formation of the benzimidazole ring through cyclization.
- Esterification with cyclohexyl 1-hydroxyethyl carbonate to form Candesartan Cilexetil.
- Removal of the trityl protecting group under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of N-Trityl Candesartan Cilexetil typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of organic solvents and Lewis acids to facilitate the removal of protecting groups.
- Implementation of stringent purification techniques such as recrystallization and chromatography to achieve the desired product quality .
化学反応の分析
Types of Reactions: N-Trityl Candesartan Cilexetil undergoes various chemical reactions, including:
Hydrolysis: The ester linkage in Candesartan Cilexetil is hydrolyzed in the gastrointestinal tract to release the active drug, Candesartan.
Oxidation and Reduction: These reactions can occur under specific conditions, leading to the formation of related substances and degradation products.
Substitution: The trityl group can be substituted with other protective groups during synthesis.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester linkage.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Candesartan: The active drug released upon hydrolysis.
Degradation Products: Various related substances formed during oxidation and reduction reactions
類似化合物との比較
Losartan: Another angiotensin II receptor blocker with a similar mechanism of action but different pharmacokinetic properties.
Valsartan: Known for its longer duration of action compared to Candesartan.
Irbesartan: Offers similar efficacy but has a different metabolic profile.
Uniqueness of N-Trityl Candesartan Cilexetil: N-Trityl Candesartan Cilexetil is unique due to its trityl protective group, which enhances the stability of the compound during synthesis and ensures efficient delivery of the active drug. This feature distinguishes it from other angiotensin II receptor blockers, which may not have such protective groups .
特性
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H48N6O6/c1-3-61-50-53-46-30-18-29-45(49(59)62-36(2)63-51(60)64-42-25-14-7-15-26-42)47(46)57(50)35-37-31-33-38(34-32-37)43-27-16-17-28-44(43)48-54-56-58(55-48)52(39-19-8-4-9-20-39,40-21-10-5-11-22-40)41-23-12-6-13-24-41/h4-6,8-13,16-24,27-34,36,42H,3,7,14-15,25-26,35H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYVJIQBOBBGNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC(C)OC(=O)OC9CCCCC9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H48N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
853.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B586386.png)
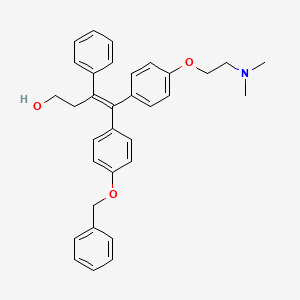
![(E)-gamma-[(4-Hydroxyphenyl)[4-(phenylmethoxy)phenyl]methylene]benzenepropanol](/img/structure/B586392.png)
![[3-Carboxy-2-(2-carboxypropanoyloxy)propyl]-trimethylazanium;chloride](/img/structure/B586393.png)
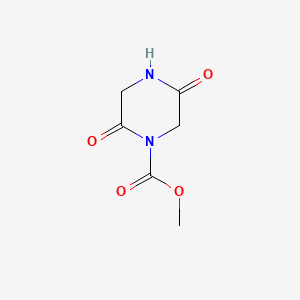
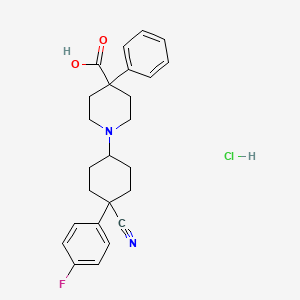
![Oxiranecarboxaldehyde, 3-[(methoxymethoxy)methyl]-, (2R-trans)- (9CI)](/img/new.no-structure.jpg)
